molecular formula C8H14O2 B14444354 2-Methylene-3,3-dimethylbutanoic acid methyl ester CAS No. 79593-50-3

2-Methylene-3,3-dimethylbutanoic acid methyl ester

Cat. No.: B14444354
CAS No.: 79593-50-3
M. Wt: 142.20 g/mol
InChI Key: DKSFGNGSHIVGLY-UHFFFAOYSA-N
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Description

2-Methylene-3,3-dimethylbutanoic acid methyl ester is an organic compound with the molecular formula C8H14O2. It is a methyl ester derivative of 2-methylene-3,3-dimethylbutanoic acid. This compound is known for its unique structure, which includes a methylene group attached to a dimethyl-substituted butanoic acid ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylene-3,3-dimethylbutanoic acid methyl ester can be achieved through several methods. One common approach involves the esterification of 2-methylene-3,3-dimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methylene-3,3-dimethylbutanoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylene-3,3-dimethylbutanoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylene-3,3-dimethylbutanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3,3-dimethyl-, methyl ester: Similar structure but lacks the methylene group.

    Butanoic acid, 2,2-dimethyl-, methyl ester: Similar structure with different substitution pattern.

    2-Butenoic acid, 3-methyl-, methyl ester: Contains a double bond in the butanoic acid chain.

Uniqueness

2-Methylene-3,3-dimethylbutanoic acid methyl ester is unique due to the presence of the methylene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

79593-50-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

methyl 3,3-dimethyl-2-methylidenebutanoate

InChI

InChI=1S/C8H14O2/c1-6(7(9)10-5)8(2,3)4/h1H2,2-5H3

InChI Key

DKSFGNGSHIVGLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C)C(=O)OC

Origin of Product

United States

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